![molecular formula C16H17NO2 B14224671 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide CAS No. 543681-05-6](/img/structure/B14224671.png)
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide is an organic compound with a complex structure that includes both hydroxyphenyl and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide typically involves the acylation of aniline derivatives followed by hydroxyl protection and subsequent reactions to introduce the desired functional groups. The preparation method may include steps such as:
Acylation of substituted aniline: This step involves reacting substituted aniline with acetic anhydride or acetyl chloride to form the acetamide derivative.
Hydroxyl protection: The hydroxyl group in the hydroxyphenyl ring is protected using a suitable protecting group, such as a silyl ether.
Introduction of the phenylethyl group: This can be achieved through a series of reactions, including alkylation or reductive amination.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in bioimaging.
2-(2-hydroxyphenyl)benzoxazole: Exhibits dual fluorescence and is used in photophysical studies.
2-(2-hydroxyphenyl)quinazolinone: Used in the development of luminescent materials and biological probes.
Uniqueness
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyphenyl and phenylethyl groups allows for diverse applications and interactions with various molecular targets.
Properties
CAS No. |
543681-05-6 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-7-3-2-4-8-13)17-16(19)11-14-9-5-6-10-15(14)18/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m0/s1 |
InChI Key |
HRASDRZIBLDZSF-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
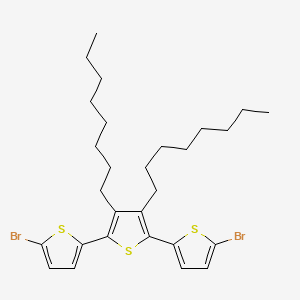
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
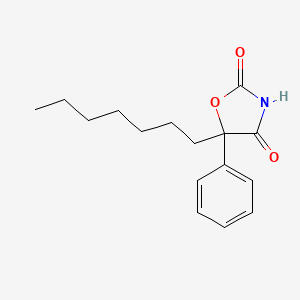
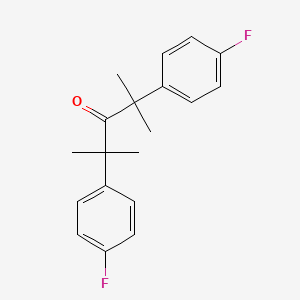
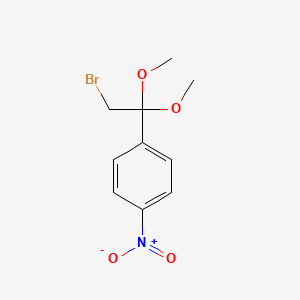

![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

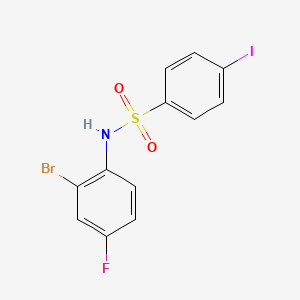
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
